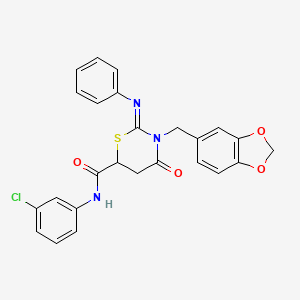![molecular formula C21H28N4 B11679060 N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11679060.png)
N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]ANILINE is an organic compound with the molecular formula C21H28N4 It is a derivative of aniline and piperazine, featuring a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]ANILINE typically involves the following steps:
Formation of the imine bond: This is achieved by reacting 4-phenylpiperazine with 4-formyl-N,N-diethylaniline under mild acidic conditions to form the imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation products: Include nitroso and nitro derivatives.
Reduction products: Include secondary amines.
Substitution products: Include various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-DIETHYL-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]ANILINE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions.
Material Science: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- **N,N-DIETHYL-4-[(Z)-[(4-METHYLPHENYL)-1-PIPERAZINYL]IMINO]METHYL]ANILINE
- **N,N-DIETHYL-4-[(Z)-[(4-(2-METHOXYPHENYL)-1-PIPERAZINYL]IMINO]METHYL]ANILINE
Comparison:
Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl, methoxy) can significantly alter the compound’s properties.
Unique Properties: N,N-DIETHYL-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]ANILINE is unique due to its specific phenylpiperazine structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C21H28N4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]aniline |
InChI |
InChI=1S/C21H28N4/c1-3-23(4-2)21-12-10-19(11-13-21)18-22-25-16-14-24(15-17-25)20-8-6-5-7-9-20/h5-13,18H,3-4,14-17H2,1-2H3/b22-18- |
InChI Key |
VPKCGNGETILVFN-PYCFMQQDSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11678982.png)
![3-Chloro-4-methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11678988.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
![(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678994.png)
![Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate](/img/structure/B11678996.png)
![(2E)-2-(hydroxyimino)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B11679001.png)

![(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11679023.png)
![{3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11679024.png)
![ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11679027.png)

![4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11679037.png)
![3-chloro-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679041.png)

